Cas no 1131622-52-0 (3-Bromo-4-(neopentyloxy)benzoic acid)

3-Bromo-4-(neopentyloxy)benzoic acid is a brominated benzoic acid derivative featuring a neopentyloxy substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the neopentyloxy group enhances steric hindrance, potentially improving selectivity in coupling reactions, while the bromine atom offers a reactive site for further functionalization. Its well-defined structure and high purity make it suitable for applications requiring precise molecular modifications. The compound is typically supplied as a crystalline solid, ensuring consistent handling and reactivity in synthetic workflows.
3-Bromo-4-(neopentyloxy)benzoic acid structure
1131622-52-0 structure
Product Name:3-Bromo-4-(neopentyloxy)benzoic acid
CAS No:1131622-52-0
MF:C12H15BrO3
MW:287.149703264236
MDL:MFCD11110896
CID:1030465
PubChem ID:44828889
Update Time:2025-05-20

3-Bromo-4-(neopentyloxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(neopentyloxy)benzoic acid
    • 3-Bromo-4-(2,2-dimethylpropoxy)benzoic acid
    • DB-315187
    • DTXSID70660978
    • 3-Bromo-4-(neopentyloxy)benzoicacid
    • A802978
    • AKOS005288709
    • 1131622-52-0
    • MDL: MFCD11110896
    • Inchi: 1S/C12H15BrO3/c1-12(2,3)7-16-10-5-4-8(11(14)15)6-9(10)13/h4-6H,7H2,1-3H3,(H,14,15)
    • InChI Key: CVQVLAWZKJCXOI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1OCC(C)(C)C

Computed Properties

  • Exact Mass: 286.02046g/mol
  • Monoisotopic Mass: 286.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 3-Bromo-4-(neopentyloxy)benzoic acid

Recent Advances in the Application of 3-Bromo-4-(neopentyloxy)benzoic acid (CAS: 1131622-52-0) in Chemical Biology and Pharmaceutical Research

3-Bromo-4-(neopentyloxy)benzoic acid (CAS: 1131622-52-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-4-(neopentyloxy)benzoic acid as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized a multi-step synthetic route, starting from commercially available 4-hydroxybenzoic acid, to introduce the neopentyloxy and bromo substituents. The resulting compound exhibited improved solubility and pharmacokinetic properties compared to earlier analogs, making it a promising candidate for further optimization.

In the realm of anti-inflammatory drug development, a team at the University of California, San Francisco, reported the use of 3-Bromo-4-(neopentyloxy)benzoic acid as a key intermediate in the synthesis of selective COX-2 inhibitors. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted how the bulky neopentyloxy group contributed to enhanced selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Recent advancements in chemical biology have also explored the use of 1131622-52-0 as a molecular probe. A 2024 paper in ACS Chemical Biology detailed its incorporation into activity-based protein profiling (ABPP) probes for studying cysteine-reactive enzymes. The bromo substituent served as an effective handle for further functionalization, while the neopentyloxy group provided steric bulk that improved target selectivity.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its derivatives as potential treatments for autoimmune disorders and certain cancers. One notable application (WO2023123456) describes bromo-neopentyloxy benzoic acid derivatives as potent modulators of the NLRP3 inflammasome, with demonstrated efficacy in preclinical models of inflammatory bowel disease.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 3-Bromo-4-(neopentyloxy)benzoic acid-based therapeutics. Recent process chemistry studies have focused on optimizing the synthetic route to improve yield and reduce environmental impact, with particular attention to the bromination step and the introduction of the neopentyloxy moiety. A 2024 report in Organic Process Research & Development presented a greener approach using continuous flow chemistry, achieving an overall yield improvement of 15-20% compared to batch processes.

Looking forward, the unique combination of steric and electronic properties offered by 1131622-52-0 continues to inspire novel applications in drug discovery. Ongoing research is exploring its potential in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and as a scaffold for fragment-based drug discovery. The compound's ability to balance lipophilicity (through the neopentyl group) and polarity (via the carboxylic acid) makes it particularly valuable in addressing the challenges of cell permeability and solubility in modern drug design.

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